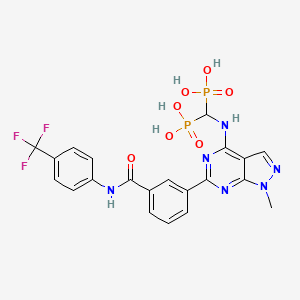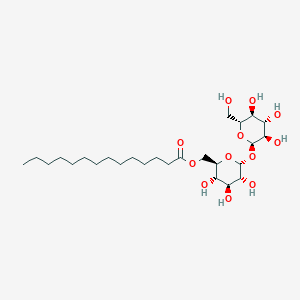
Trehalose C14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trehalose C14 is a non-reducing disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. It is widely distributed in nature and found in various organisms, including bacteria, fungi, plants, and invertebrates. This compound is known for its exceptional stability and ability to protect biological structures under stress conditions, such as desiccation, heat, and oxidation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trehalose C14 can be synthesized through several methods. One common approach involves the enzymatic conversion of maltose using trehalose synthase. This enzyme catalyzes the intramolecular rearrangement of maltose to form trehalose . Another method involves the chemical synthesis using ethylene oxide addition reactions between acetylated glucose derivatives .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation. Specific strains of bacteria or fungi are cultured under controlled conditions to produce trehalose, which is then extracted and purified. This method is favored due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Trehalose C14 undergoes various chemical reactions, including:
Oxidation: Trehalose can be oxidized to form trehalose aldehyde or carboxylic acids.
Reduction: Reduction of trehalose can yield trehalitol.
Substitution: Trehalose can undergo substitution reactions where hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation.
Major Products
Oxidation: Trehalose aldehyde, trehalose carboxylic acids.
Reduction: Trehalitol.
Substitution: Acetylated or benzoylated trehalose derivatives.
Applications De Recherche Scientifique
Trehalose C14 has a wide range of applications in scientific research:
Chemistry: Used as a stabilizing agent for proteins and enzymes during chemical reactions.
Biology: Acts as an osmoprotectant and chemical chaperone, protecting cells from stress conditions.
Medicine: Investigated for its potential in treating neurodegenerative diseases and as a cryoprotectant in cryopreservation.
Industry: Used in food preservation, cosmetics, and pharmaceuticals for its stabilizing properties
Mécanisme D'action
Trehalose C14 exerts its protective effects through several mechanisms:
Osmoprotection: It helps maintain cellular osmotic balance under stress conditions.
Chemical Chaperone: Stabilizes proteins and prevents their denaturation.
Free Radical Scavenger: Reduces oxidative stress by scavenging free radicals.
Water Replacement: Replaces water molecules in dehydrated cells, preventing damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trehalosamine: An amino sugar derivative of trehalose with similar protective properties but additional pH buffering activity.
Sucrose: Another non-reducing disaccharide with similar stabilizing properties but less effective under extreme conditions.
Maltose: A reducing disaccharide with different stability and reactivity profiles compared to trehalose.
Uniqueness
Trehalose C14 is unique due to its high stability, resistance to acid hydrolysis, and ability to form non-hygroscopic glass. These properties make it exceptionally effective in protecting biological structures under various stress conditions .
Propriétés
Formule moléculaire |
C26H48O12 |
|---|---|
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl tetradecanoate |
InChI |
InChI=1S/C26H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(28)35-15-17-20(30)22(32)24(34)26(37-17)38-25-23(33)21(31)19(29)16(14-27)36-25/h16-17,19-27,29-34H,2-15H2,1H3/t16-,17-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 |
Clé InChI |
LRXBVTKVELRWDT-MPBWFABASA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)


![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)
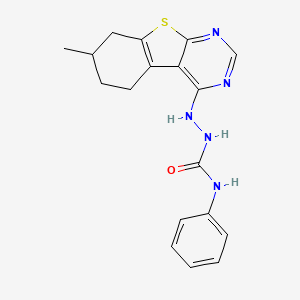
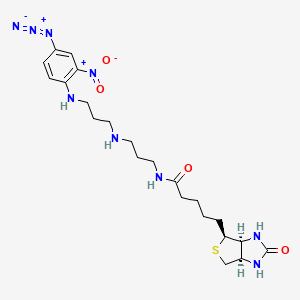
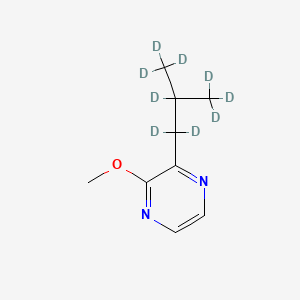
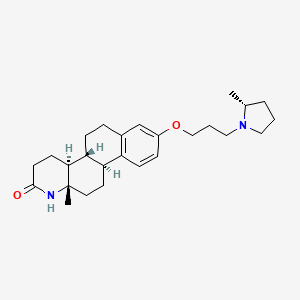
![disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B12372912.png)

